molecular formula C13H23NO2 B1453342 Tert-butyl 3-allyl-3-aminohex-5-enoate CAS No. 1228552-15-5

Tert-butyl 3-allyl-3-aminohex-5-enoate

Cat. No. B1453342
M. Wt: 225.33 g/mol
InChI Key: QURQIBNRVVEBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 . It has a molecular weight of 225.33 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-allyl-3-aminohex-5-enoate consists of 13 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-allyl-3-aminohex-5-enoate, such as its density, melting point, and boiling point, are not detailed in the available resources .

Scientific Research Applications

1. Modulation of Supramolecular Structure

  • Application Summary: Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
  • Methods of Application: The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111) . The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
  • Results: This work can possibly be exploited in constructing stable and long-range ordered nanostructures in surface-assisted systems, which can also promote the development of nanostructures in functional molecular devices .

2. Dipeptide Synthesis

  • Application Summary: Amino acid ionic liquids (AAILs) have multiple reactive groups, which can be challenging when used for organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results: The dipeptides were obtained in satisfactory yields .

properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQIBNRVVEBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC=C)(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-allyl-3-aminohex-5-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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